Methyl octadec-8-en-4-ynoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62203-92-3 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-8-en-4-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
FVBIAVPEDNHYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCC#CCCC(=O)OC |
Origin of Product |
United States |
Structural Context Within Unsaturated Fatty Acid Esters and Ene Yne Systems
The chemical identity of methyl octadec-8-en-4-ynoate is defined by its placement within two key chemical classifications: unsaturated fatty acid esters and ene-yne systems.
Unsaturated fatty acid esters are derivatives of fatty acids, which are long-chain carboxylic acids. libretexts.org These esters are characterized by the presence of one or more carbon-carbon double or triple bonds in their hydrocarbon chain. wikipedia.org The general structure of a fatty acid ester is R-COOR', where R represents the hydrocarbon chain of the fatty acid and R' is the alkyl group from the alcohol. ontosight.ai In the case of this compound, the 'methyl' indicates that the ester is formed with methanol (B129727). The term 'octadec' signifies an 18-carbon chain, a common length for fatty acids. docbrown.info The presence of unsaturation, as in this compound, introduces geometric isomerism (cis/trans) and influences the physical properties of the molecule, such as its melting point and viscosity. wikipedia.orgontosight.ai
The defining feature of this compound is its ene-yne motif, which refers to a structural arrangement containing both a double bond ('en') and a triple bond ('yne'). wikipedia.org The nomenclature 'octadec-8-en-4-ynoate' specifies the locations of these functional groups along the carbon chain. The '8-en' indicates a double bond between carbon 8 and 9, while '4-yn' points to a triple bond between carbon 4 and 5. Ene-yne systems are of significant interest in organic synthesis due to their versatile reactivity. nih.gov They can undergo a variety of transformations, including metathesis reactions, which allow for the construction of complex molecular architectures. researchgate.netorganic-chemistry.org
| Feature | Description |
| Parent Structure | Fatty Acid Methyl Ester |
| Carbon Chain Length | 18 carbons (Octadec) |
| Ester Group | Methyl (-COOCH3) |
| Unsaturation | One double bond (alkene) and one triple bond (alkyne) |
| Alkene Position | Between carbon 8 and 9 (8-en) |
| Alkyne Position | Between carbon 4 and 5 (4-yn) |
| Chemical Class | Ene-yne |
Academic Significance and Research Landscape for Polyunsaturated Fatty Acid Methyl Esters
Polyunsaturated fatty acid methyl esters (PUFAMEs) are a focal point of extensive academic research due to their fundamental roles in biochemistry and their potential as renewable chemical feedstocks. researchgate.net
From a biochemical perspective, polyunsaturated fatty acids are essential components of cell membranes and precursors to a wide range of signaling molecules. frontiersin.org The study of their methyl esters provides a convenient way to analyze and understand the metabolism and function of the parent fatty acids. acs.org The conversion of fatty acids to their methyl esters is a standard procedure in lipid analysis, facilitating their separation and identification by techniques such as gas chromatography. acs.org
In the context of industrial applications, PUFAMEs are the primary constituents of biodiesel, a renewable alternative to petroleum-based diesel fuel. acs.orgnrel.gov Research in this area is driven by the need to understand how the degree of unsaturation affects fuel properties such as oxidative stability and cold-flow characteristics. nrel.gov Highly unsaturated FAMEs can be prone to oxidation, which can lead to the formation of deposits and degrade fuel quality. nrel.gov Therefore, a significant portion of research is dedicated to processes like partial hydrogenation to improve the stability of biodiesel derived from polyunsaturated oils. researchgate.net
The academic landscape also encompasses the chemical modification of PUFAMEs to create new, value-added products. The double bonds in the fatty acid chain serve as reactive handles for a variety of chemical transformations, including epoxidation, metathesis, and polymerization. aocs.orgtandfonline.commdpi.com These reactions open pathways to the synthesis of novel polymers, lubricants, and other specialty chemicals from renewable resources. nih.gov
Historical Development of Research on Alkyne and Alkene Functionalized Fatty Acid Esters
The scientific exploration of fatty acid esters functionalized with both alkyne and alkene groups is built upon a long history of research into unsaturated lipids and the development of synthetic methodologies.
Early research on fatty acids, dating back to the 19th century, focused on the isolation and characterization of naturally occurring saturated and unsaturated fatty acids from animal fats and vegetable oils. wikipedia.org The discovery of fatty acids containing triple bonds, such as crepenynic acid, in certain plant seed oils provided the first examples of naturally occurring alkyne-functionalized lipids. dss.go.thresearchgate.net This led to studies aimed at understanding their biosynthesis and chemical properties. researchgate.net
The mid-20th century saw significant advancements in synthetic organic chemistry, which enabled the laboratory synthesis of a wider variety of functionalized fatty acids and their esters. The development of reactions to introduce and manipulate double and triple bonds with greater control allowed chemists to create novel structures not found in nature.
Theoretical and Computational Studies of Methyl Octadec 8 En 4 Ynoate
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity
There are no specific quantum chemical calculations reported for Methyl octadec-8-en-4-ynoate in the public domain. Such calculations are fundamental for understanding a molecule's three-dimensional structure, the distribution of electrons, and its intrinsic reactivity. For other molecules, like methyl cyanoacetate, quantum chemical calculations have been used to determine properties such as potential energy surfaces and spectroscopic constants. umanitoba.caumanitoba.ca These studies provide valuable insights into molecular stability and behavior but are specific to the compounds investigated.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics simulations specifically targeting this compound are available in the surveyed literature. This computational technique is instrumental in exploring the conformational landscape of flexible molecules and their interactions with other molecules, which is crucial for understanding their behavior in various environments. For instance, molecular dynamics simulations have been effectively used to study the complex conformational changes in large biomolecules like proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Reactivity or Physical Behavior
A search of the scientific literature reveals no QSAR models developed for or including this compound. QSAR methodologies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. researchgate.net These models are valuable for predicting the properties of new or untested chemicals based on a dataset of known compounds. While QSAR studies exist for various classes of organic molecules, none were found to be applicable to this compound. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
There is no information available regarding the computational modeling of reaction mechanisms or the identification of transition states for reactions involving this compound. This type of computational study is essential for elucidating the pathways of chemical reactions and understanding the energy barriers that govern their rates. For example, computational modeling has been applied to understand the complex catalytic pathways in processes like olefin metathesis of related compounds such as methyl oleate. researchgate.net
Advanced Applications of Methyl Octadec 8 En 4 Ynoate in Chemical Synthesis and Materials Science Academic Focus
Role as a Key Intermediate in Fine Chemical Synthesis
While no specific syntheses using Methyl octadec-8-en-4-ynoate are documented, its structure, containing both an alkene (en) and an alkyne (yne) functionality, suggests its potential as a versatile intermediate in fine chemical synthesis. The presence of these reactive sites allows for a variety of chemical transformations.
Precursor to Macrocyclic Compounds and Perfumery Ingredients
Enyne metathesis is a powerful reaction for the formation of macrocyclic compounds, which are molecules containing large rings. cam.ac.uknih.gov A molecule like this compound could theoretically undergo ring-closing enyne metathesis to form macrocyclic 1,3-dienes. nih.gov These macrocyclic structures are of significant interest in various fields, including the synthesis of natural products and their analogues. nih.gov The synthesis of macrocycles often relies on robust and efficient methods, and enyne metathesis has proven to be a valuable tool in this regard. cam.ac.uk
In the context of perfumery, the construction of cyclic fragrances often utilizes unsaturated precursors like alkenes, alkynes, and enynes. nih.govnih.gov The transformation of these linear molecules into cyclic structures through methods such as catalytic cyclization can yield compounds with desirable olfactory properties. nih.govnih.gov The specific arrangement of the double and triple bond in this compound would dictate the structure of any resulting macrocycle, which in turn would influence its potential as a fragrance ingredient. The synthesis of fragrances with diverse structures is a key objective in the fine chemical industry, and enyne-containing molecules represent a class of starting materials with the potential to generate novel scents. nih.govnih.gov
Building Block for Specialty Polymers and Monomers
The dual functionality of enyne compounds makes them attractive as monomers for the synthesis of specialty polymers. Enyne metathesis can be employed in polymerization reactions, such as acyclic ene-yne metathesis (EMET) polymerization, to produce sequence-defined polymers. digitellinc.com This method offers high regioselectivity, leading to well-defined polymer structures. digitellinc.com
Furthermore, cascade polymerization of enyne monomers can lead to the formation of complex polymer architectures. researchgate.netacs.orgnih.gov These polymerization techniques can yield materials with unique properties, such as degradability, which is a desirable feature for developing sustainable materials. nih.gov The long aliphatic chain of this compound could impart flexibility and hydrophobicity to a polymer backbone, while the ester group provides a site for potential post-polymerization modification. Fatty acid-derived monomers are increasingly investigated for the production of renewable polyamides and polyesters. rsc.org
Development of Novel Materials through Chemical Functionalization
The alkene and alkyne groups in a molecule like this compound are amenable to a wide range of chemical functionalization reactions. Copper-catalyzed functionalization of enynes, for example, is a powerful method for creating densely functionalized molecules. rsc.org Such reactions could be used to introduce new functional groups onto the backbone of the fatty acid ester, thereby tuning its chemical and physical properties for specific material applications.
The development of dπ-pπ conjugated systems for use in functional materials is an active area of research, and reactions involving alkynes are central to the construction of these systems. researchgate.net While speculative, the functionalization of this compound could lead to novel materials for applications in electronics or as advanced coatings. The ability to perform sequential radical addition and cyclization reactions on enynes further expands the possibilities for creating complex carbo- and heterocyclic structures, which could serve as building blocks for new materials. nih.gov
Oleochemical Industry Perspectives for Sustainable Chemistry and Value-Added Products
The oleochemical industry focuses on converting fats and oils from renewable sources into a wide range of chemical products. technoilogy.it Fatty acids and their esters are fundamental platform molecules in this industry. nih.gov A compound like this compound, if derived from a renewable feedstock, would align with the principles of sustainable and green chemistry. technoilogy.itrsc.org
Oleochemicals are used in the production of detergents, lubricants, cosmetics, and polymers. apag.orgbritzholdings.com The conversion of basic oleochemicals into value-added products is a key strategy for enhancing the economic viability of this sector. warf.org Polyunsaturated fatty acids and their derivatives are particularly valuable as they offer multiple reactive sites for chemical modification. mpob.gov.my The unique enyne structure of this compound would make it a candidate for producing specialty chemicals that are not accessible from more common fatty esters like oleates or linoleates. The development of microbial engineering strategies to produce specific fatty acid profiles from renewable feedstocks could one day enable the sustainable production of such specialized oleochemicals. warf.org
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Methyl octadec-8-en-4-ynoate?
- Methodological Answer : Synthesis typically involves esterification of octadec-8-en-4-ynoic acid with methanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). After refluxing, purification is achieved via column chromatography with silica gel and a hexane/ethyl acetate gradient. Reaction progress is monitored by thin-layer chromatography (TLC). For reproducibility, ensure stoichiometric ratios are optimized and inert atmospheres (N₂/Ar) are used to prevent oxidation of unsaturated bonds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Confirm the positions of the double (en) and triple (yn) bonds via coupling constants and chemical shifts. For example, the triple bond at C4 causes deshielding in adjacent carbons.
- IR Spectroscopy : Detect ester carbonyl (C=O) stretching (~1740 cm⁻¹) and unsaturated bond vibrations (C=C ~1650 cm⁻¹; C≡C ~2200 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or GC-MS) and fragmentation patterns. Cross-reference spectral databases like CAS Common Chemistry for validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Consult Safety Data Sheets (SDS) for toxicity profiles (e.g., skin/eye irritation risks). Store in a cool, dry place away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?
- Methodological Answer : Conduct a systematic review of published protocols to identify variables affecting yields (e.g., catalyst type, solvent purity). Use Design of Experiments (DOE) to isolate critical factors (e.g., temperature, reaction time). Validate findings via meta-analysis, combining data from independent studies while adjusting for heterogeneity (e.g., random-effects models) .
Q. What experimental design optimizes stability studies of this compound under varying conditions?
- Methodological Answer : Perform accelerated stability testing with controlled variables:
- Temperature : 25°C (ambient), 40°C (accelerated).
- pH : Test in buffered solutions (pH 3–9).
- Light Exposure : Use UV/Vis chambers to assess photodegradation.
Analyze degradation products via HPLC with UV detection (λ = 210–240 nm). Apply kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use Density Functional Theory (DFT) to model electron density distributions and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). Compare computed activation energies with experimental data (e.g., kinetic studies). Software like Gaussian or ORCA can simulate interactions with transition-metal catalysts (e.g., Pd/Cu systems for cross-coupling reactions) .
Methodological Notes
- Data Validation : Cross-reference experimental results with databases like CAS Common Chemistry to ensure consistency in spectral and physicochemical properties .
- Statistical Rigor : Collaborate with statisticians to design robust sampling strategies and select appropriate models (e.g., ANOVA for yield optimization, Cox regression for stability studies) .
- Ethical Compliance : Document chemical handling protocols and disposal methods in alignment with institutional safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
